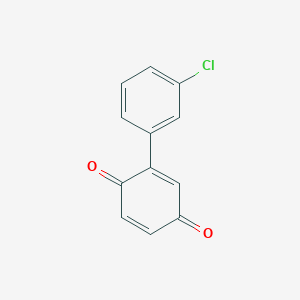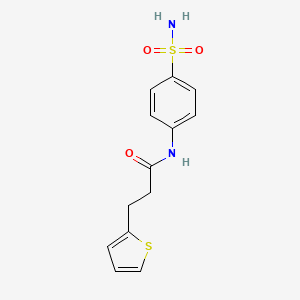![molecular formula C18H16ClN3O2 B12136426 N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide](/img/structure/B12136426.png)
N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[7-(3-氯苯基)-5-氧代-5,6,7,8-四氢喹唑啉-2-基]环丙烷甲酰胺是一种结构独特的复杂有机化合物,包含喹唑啉核心、氯苯基和环丙烷甲酰胺部分。由于其潜在的生物活性及其应用,该化合物在多个科学研究领域引起了关注。
准备方法
合成路线和反应条件
N-[7-(3-氯苯基)-5-氧代-5,6,7,8-四氢喹唑啉-2-基]环丙烷甲酰胺的合成通常涉及多个步骤,从易得的前体开始。一个常见的合成路线包括以下步骤:
喹唑啉核心的形成: 喹唑啉核心可以通过在酸性条件下,适当的苯胺衍生物与甲酰胺或甲酸的环化反应合成。
氯苯基的引入: 氯苯基可以通过亲核芳香取代反应引入,其中适当的氯化芳香族化合物与喹唑啉中间体反应。
环丙烷甲酰胺部分的形成: 最后一步涉及在酰胺偶联条件下,喹唑啉-氯苯基中间体与环丙烷羧酸或其衍生物反应,通常使用EDCI或DCC等试剂,并在三乙胺等碱存在下进行。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以提高产量和可扩展性。这包括使用连续流动反应器、对反应条件进行高通量筛选,以及开发更高效的催化剂和试剂。
化学反应分析
反应类型
N-[7-(3-氯苯基)-5-氧代-5,6,7,8-四氢喹唑啉-2-基]环丙烷甲酰胺可以发生多种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂氧化,从而形成喹唑啉N-氧化物。
还原: 还原反应可以使用氢化铝锂或硼氢化钠等还原剂进行,可能会将羰基还原为醇。
取代: 氯苯基可以与胺或硫醇等亲核试剂发生亲核取代反应,从而形成取代的衍生物。
常用试剂和条件
氧化: 高锰酸钾、过氧化氢、乙酸。
还原: 氢化铝锂、硼氢化钠、乙醇。
取代: 胺、硫醇、DMF、DMSO。
主要形成的产物
氧化: 喹唑啉N-氧化物。
还原: 醇衍生物。
取代: 取代的喹唑啉衍生物。
科学研究应用
N-[7-(3-氯苯基)-5-氧代-5,6,7,8-四氢喹唑啉-2-基]环丙烷甲酰胺在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建模块,以及配位化学中的配体。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
医药: 研究其潜在的治疗效果,包括抗炎、抗癌和抗菌活性。
工业: 用于开发新材料以及作为合成特种化学品的原料。
作用机制
N-[7-(3-氯苯基)-5-氧代-5,6,7,8-四氢喹唑啉-2-基]环丙烷甲酰胺的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可能通过与活性位点结合来抑制酶活性,或通过与受体结合位点相互作用来调节受体功能。确切的途径和分子靶标取决于特定的生物学环境以及该化合物相互作用的性质。
与相似化合物的比较
相似化合物
- N-[7-(4-氯苯基)-5-氧代-5,6,7,8-四氢喹唑啉-2-基]环丙烷甲酰胺
- N-[7-(3-氨基苯基)-5-氧代-5,6,7,8-四氢喹唑啉-2-基]环丙烷甲酰胺
- N-[7-(3-甲氧基苯基)-5-氧代-5,6,7,8-四氢喹唑啉-2-基]环丙烷甲酰胺
独特性
N-[7-(3-氯苯基)-5-氧代-5,6,7,8-四氢喹唑啉-2-基]环丙烷甲酰胺的独特性在于其独特的取代模式,赋予其独特的化学和生物特性。
相似化合物的比较
Similar Compounds
- N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide
- N-[7-(3-aminophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide
- N-[7-(3-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide
Uniqueness
N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C18H16ClN3O2 |
|---|---|
分子量 |
341.8 g/mol |
IUPAC 名称 |
N-[7-(3-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C18H16ClN3O2/c19-13-3-1-2-11(6-13)12-7-15-14(16(23)8-12)9-20-18(21-15)22-17(24)10-4-5-10/h1-3,6,9-10,12H,4-5,7-8H2,(H,20,21,22,24) |
InChI 键 |
GUPATAQTYHBHJO-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2,6-Dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12136351.png)
![1-ethyl-4'-hydroxy-3'-[(4-methoxyphenyl)carbonyl]-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12136354.png)
![2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B12136363.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acet amide](/img/structure/B12136367.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12136392.png)
![(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136401.png)
![1-(4-Bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-1-one](/img/structure/B12136410.png)

![ethyl 2-amino-1-(2,5-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12136416.png)
![4-methyl-3-[(naphthalen-1-ylmethyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B12136422.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B12136432.png)
![5-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12136438.png)
![2-[(3-chlorobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12136447.png)
